molecular formula C20H15ClN2O4 B12711568 7-Chlorocamptothecin CAS No. 41646-05-3

7-Chlorocamptothecin

Katalognummer: B12711568
CAS-Nummer: 41646-05-3
Molekulargewicht: 382.8 g/mol
InChI-Schlüssel: KUAKYFCHUDSMNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chlorocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives, including this compound, are known for their potent anticancer properties. These compounds inhibit the enzyme DNA topoisomerase I, which is essential for DNA replication and transcription, leading to DNA damage and apoptosis in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorocamptothecin typically involves the chlorination of camptothecin. One common method is the reaction of camptothecin with thionyl chloride in the presence of a base such as pyridine. This reaction introduces a chlorine atom at the 7-position of the camptothecin molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chlorocamptothecin undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the lactone ring or other functional groups.

    Reduction: Reduction reactions can alter the quinoline moiety.

    Substitution: Halogen substitution reactions can introduce different functional groups at the 7-position.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various 7-substituted camptothecin analogs .

Wissenschaftliche Forschungsanwendungen

7-Chlorocamptothecin has a wide range of scientific research applications:

Wirkmechanismus

7-Chlorocamptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

    Camptothecin: The parent compound, known for its potent anticancer properties.

    Topotecan: A water-soluble derivative used in chemotherapy.

    Irinotecan: Another derivative used to treat colorectal cancer.

    Belotecan: A semi-synthetic derivative with improved pharmacological properties.

Uniqueness of 7-Chlorocamptothecin: this compound is unique due to the presence of a chlorine atom at the 7-position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can enhance its stability, solubility, and potency compared to other camptothecin derivatives .

Eigenschaften

CAS-Nummer

41646-05-3

Molekularformel

C20H15ClN2O4

Molekulargewicht

382.8 g/mol

IUPAC-Name

10-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C20H15ClN2O4/c1-2-20(26)13-7-15-17-11(16(21)10-5-3-4-6-14(10)22-17)8-23(15)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9H2,1H3

InChI-Schlüssel

KUAKYFCHUDSMNU-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.